Superior Aromatase Inhibitory Potency Versus Fadrozole in the Same Human Placental Microsome Assay
In the primary characterization study, Aromatase Inhibitor I (compound 22e) demonstrated an IC₅₀ of 40 nM against human aromatase, which is 1.3-fold more potent than the reference drug fadrozole (IC₅₀ = 52 nM) when tested under identical conditions using human placental microsomes and [1β,2β-³H]testosterone as substrate [1]. The relative potency of compound 22e with respect to the first-generation inhibitor aminoglutethimide (IC₅₀ = 18.5 µM) was 463, compared to 359 for fadrozole [1]. This head-to-head comparison eliminates inter-laboratory variability and confirms that Aromatase Inhibitor I provides greater target engagement per unit concentration than fadrozole in this widely used biochemical assay.
| Evidence Dimension | Aromatase (CYP19A1) inhibitory potency – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (0.040 µM) |
| Comparator Or Baseline | Fadrozole IC₅₀ = 52 nM (0.052 µM); Aminoglutethimide IC₅₀ = 18.5 µM |
| Quantified Difference | 1.3-fold more potent than fadrozole; 463-fold more potent than aminoglutethimide (relative potency: 463 vs 359) |
| Conditions | Human placental microsomes; [1β,2β-³H]testosterone (2.5 µM) as substrate; tritiated water release assay (Thompson & Siiteri method) |
Why This Matters
Investigators requiring maximal aromatase inhibition at the lowest compound concentration—particularly in sensitive cell-based assays where off-target cytotoxicity scales with dose—will achieve greater target coverage with Aromatase Inhibitor I than with fadrozole.
- [1] Recanatini M, Bisi A, Cavalli A, Belluti F, Gobbi S, Rampa A, Valenti P, Palzer M, Palusczak A, Hartmann RW. A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives and inhibition of the P450 enzymes aromatase and 17α-hydroxylase/C17,20-lyase. J Med Chem. 2001;44(5):672-680. doi:10.1021/jm000955s View Source
